Sodium o-iodobenzoate Sodium o-iodobenzoate
Brand Name: Vulcanchem
CAS No.: 2532-17-4
VCID: VC1935808
InChI: InChI=1S/C7H5IO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1
SMILES: C1=CC=C(C(=C1)C(=O)[O-])I.[Na+]
Molecular Formula: C7H4INaO2
Molecular Weight: 270 g/mol

Sodium o-iodobenzoate

CAS No.: 2532-17-4

Cat. No.: VC1935808

Molecular Formula: C7H4INaO2

Molecular Weight: 270 g/mol

* For research use only. Not for human or veterinary use.

Sodium o-iodobenzoate - 2532-17-4

Specification

CAS No. 2532-17-4
Molecular Formula C7H4INaO2
Molecular Weight 270 g/mol
IUPAC Name sodium;2-iodobenzoate
Standard InChI InChI=1S/C7H5IO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1
Standard InChI Key XBMGRDWEYMVTOS-UHFFFAOYSA-M
SMILES C1=CC=C(C(=C1)C(=O)[O-])I.[Na+]
Canonical SMILES C1=CC=C(C(=C1)C(=O)[O-])I.[Na+]

Introduction

Chemical Properties and Structure

Sodium o-iodobenzoate consists of a benzoic acid structure with an iodine atom at the ortho position, where the carboxylic acid group is neutralized by a sodium ion. Its chemical and physical properties are summarized in the following table:

PropertyValue
CAS Number2532-17-4
Molecular FormulaC₇H₄INaO₂
Molecular Weight270.00 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available
AppearanceCrystalline solid
SolubilitySoluble in water
Chemical StructureBenzoic acid with iodine at ortho position and carboxylate bonded to sodium
Parent Compound CAS88-67-5 (o-iodobenzoic acid)

The compound features a benzene ring with an iodine substituent at the 2-position (ortho) and a carboxylate group that forms an ionic bond with sodium .

Synthesis and Preparation

Sodium o-iodobenzoate can be prepared through various methods, primarily by neutralizing o-iodobenzoic acid with sodium hydroxide or sodium carbonate. The general approach involves:

  • Dissolving o-iodobenzoic acid in an appropriate solvent

  • Adding a stoichiometric amount of sodium hydroxide or sodium carbonate

  • Adjusting the pH to neutrality (approximately 7.2-7.4)

  • Isolating the product through filtration and/or crystallization

For laboratory preparation, a specific procedure involves dissolving o-iodobenzoic acid in sufficient N NaOH solution, adjusting to pH 7.2-7.4 with N HCl, adding sterile normal saline, filtering through a medium porosity fritted glass filter, and sterilizing by heating in boiling water for 1 hour .

A related synthesis approach is demonstrated in the preparation of radiolabeled compounds, where I¹³¹ labeled ortho-iodobenzoic acid can be prepared by exchange from Na¹³¹I and unlabeled ortho-iodobenzoic acid, resulting in preparations with specific activities up to 132 μc/mg .

The parent compound, o-iodobenzoic acid, can be synthesized through the oxidation of o-iodobenzaldehyde. A general procedure involves using Ag/C₃N₄ catalyst, NaOH, and water under oxygen atmosphere at 50°C, followed by acidification and extraction, yielding approximately 77% of the product .

Applications and Uses

Medical Applications

Sodium o-iodobenzoate has been investigated for various medical applications, particularly when labeled with radioactive iodine isotopes. One notable application is its use in liver function tests. Researchers have developed tests based on the conjugation of I¹³¹ labeled iodobenzoic acid to form I¹³¹ iodohippuric acid and other metabolites, measuring their urinary excretion to assess liver function .

In medical procedures, a standard dose of 10 mg ortho-iodobenzoic acid as the sodium salt containing 25 μc I¹³¹ labeled acid has been adopted for diagnostic purposes. The radioactive compound allows for tracking metabolic pathways and excretion patterns, providing insights into liver function and metabolism .

Studies using radioactive iodine-labeled sodium iodate have demonstrated the availability and distribution of iodine in various tissues, including the retina, with iodine being detected in the thyroid gland, aqueous humor, and vitreous body .

Antimicrobial Properties

Sodium o-iodobenzoate has demonstrated anti-fungal activities, though relatively less effective compared to other iodobenzoate salts. Research has shown that sodium iodobenzoate exhibits dose-dependent inhibition against fungal growth, with concentrations of 0.40, 0.50, 0.60, 0.75, 10.00, and 15.00 ppm showing 4.11, 5.48, 5.48, 12.31, 52.05, and 61.64% inhibition, respectively, against bread mucor .

This antimicrobial activity makes sodium o-iodobenzoate potentially useful in various applications, although comparative studies indicate that calcium iodobenzoate exhibited the highest anti-fungal activities (74.60% inhibition at 15 ppm), while sodium iodobenzoate exhibited the least inhibition among the metal iodobenzoates tested .

Role in Chemical Synthesis

Sodium o-iodobenzoate serves as an important intermediate in the synthesis of various hypervalent iodine compounds. In particular, the sodium salt of 2-iodobenzoic acid is used as a starting substrate in the synthesis of 2-iodylbenzoic acid using sodium periodate as the oxidant .

Research has shown that when sodium salts of 2- and 4-iodobenzoic acids are reacted with boiling aqueous sodium periodate in acetic acid-acetic anhydride-water mixtures, the corresponding iodyl derivatives are obtained in good yields. This represents an extension of organic chemistry of polyvalent iodine compounds and provides easy, safe, and effective preparations of various hypervalent iodine compounds .

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